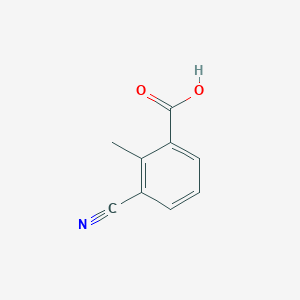

3-Cyano-2-methylbenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-cyano-2-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-6-7(5-10)3-2-4-8(6)9(11)12/h2-4H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPEFUCOMFYTEKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C(=O)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301308638 | |

| Record name | 3-Cyano-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301308638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3843-99-0 | |

| Record name | 3-Cyano-2-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3843-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyano-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301308638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-cyano-2-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Benzoic Acid Derivatives

3-Cyano-2-methylbenzoic acid belongs to the broad class of benzoic acid derivatives. Benzoic acid, a simple aromatic carboxylic acid, serves as a fundamental scaffold in organic chemistry. The substitution of hydrogen atoms on the benzene (B151609) ring with various functional groups gives rise to a vast array of derivatives with tailored chemical and physical properties.

In the case of this compound, the benzene ring is trisubstituted. The carboxyl group (-COOH) defines it as a benzoic acid, imparting acidic properties and providing a reactive site for esterification and amidation reactions. cymitquimica.com The positions of the other two substituents, the cyano (-CN) group at position 3 and the methyl (-CH₃) group at position 2, are crucial in determining its reactivity and utility. This specific arrangement of substituents creates a unique electronic and steric environment on the aromatic ring.

Significance of Cyano and Methyl Substituents in Aromatic Systems

The cyano group (-CN) is a strong electron-withdrawing group. Its presence on the aromatic ring significantly influences the molecule's electronic properties. It enhances the electrophilicity of the aromatic ring, making it more susceptible to certain types of reactions. evitachem.com Furthermore, the cyano group itself is a versatile functional handle. It can undergo a variety of chemical transformations, including reduction to an amine or hydrolysis to a carboxylic acid, offering pathways to a diverse range of other compounds.

The interplay between the electron-withdrawing cyano group and the electron-donating methyl group, combined with their specific placement, creates a unique reactivity profile for 3-Cyano-2-methylbenzoic acid, making it a valuable building block in organic synthesis.

Overview of Research Trajectories for 3 Cyano 2 Methylbenzoic Acid

Direct Synthetic Routes to this compound

Direct methods for the preparation of this compound often involve the formation of either the cyano or the carboxyl group on a substituted toluene (B28343) precursor.

Carbonylation-Based Approaches

Carbonylation reactions offer a direct route to the carboxylic acid moiety. For instance, an appropriately substituted aryl halide, such as 2-bromo-6-methylbenzonitrile, can be carbonylated. This process typically involves the use of carbon monoxide and a palladium catalyst, such as palladium acetate (B1210297), to introduce the carbonyl group, which upon hydrolysis yields the desired benzoic acid. One documented method describes the carbonylation of an aryl iodide under approximately one atmosphere of carbon monoxide pressure in the presence of a palladium acetate catalyst to yield a corresponding ketone, which illustrates a related transformation. google.com

Halogen-Exchange Cyanation Protocols

The introduction of the cyano group via halogen-exchange is a common and effective strategy. This typically involves the reaction of a halogenated benzoic acid derivative with a cyanide source. For example, 2-bromo-6-methylbenzoic acid can be subjected to cyanation. sigmaaldrich.comnih.gov Metal-mediated coupling reactions, often employing catalysts like palladium or copper, are frequently used to facilitate this transformation. For instance, the cyanation of bromo-substituted aromatic compounds can be achieved using reagents like cuprous cyanide (CuCN) or zinc cyanide (Zn(CN)₂).

Oxidation of Methyl-Substituted Cyanotoluenes

The synthesis can also commence from a cyanotoluene derivative, where the methyl group is oxidized to a carboxylic acid. A plausible precursor for this route is 2,3-dimethylbenzonitrile (B195845). biosynth.com The oxidation of a methyl group on an aromatic ring to a carboxylic acid is a standard transformation in organic synthesis and can be achieved using strong oxidizing agents such as potassium permanganate (B83412) or chromic acid. learncbse.in

Functional Group Interconversion Strategies for the Benzoic Acid Moiety

These strategies begin with a molecule that already contains the benzoic acid or a related functional group, which is then converted to the final product.

Esterification and Hydrolysis Pathways

A prevalent method involves the synthesis of a methyl ester derivative, such as methyl 3-cyano-2-methylbenzoate, followed by hydrolysis to the carboxylic acid. chemicalbook.com The esterification of a carboxylic acid is typically carried out by reacting it with an alcohol, like methanol, in the presence of an acid catalyst. google.comgoogle.com Conversely, the hydrolysis of the ester to the carboxylic acid can be performed under either acidic or basic conditions. google.com For example, a method for preparing methyl 3-(cyanomethyl)benzoate involves the cyanation of a chlorinated precursor followed by esterification and subsequent hydrolysis. google.com

| Reaction | Reagents and Conditions | Product | Reference |

| Esterification | Methanol, Acid Catalyst (e.g., H₂SO₄) | Methyl 3-cyano-2-methylbenzoate | google.comgoogle.com |

| Hydrolysis | Acid or Base (e.g., NaOH, HCl) | This compound | google.com |

Methyl Group Functionalization in Cyanobenzoic Acid Systems

The conversion of a methyl group to a carboxylic acid in the presence of a nitrile is a critical transformation for the synthesis of cyanobenzoic acids. This requires selective methods that can functionalize the benzylic position without affecting the cyano group or the aromatic core.

Selective Oxidation Reactions

The selective oxidation of the methyl group in precursors like 2-methylbenzonitrile or its derivatives is a direct route to this compound. The challenge lies in achieving high selectivity and yield, as the cyano group can be sensitive to certain oxidative conditions.

Recent research has focused on developing efficient catalytic systems for this transformation. For instance, catalysts composed of atomically dispersed CoN₄ species embedded in N-doped carbon nanotubes have shown outstanding performance for the selective aerobic oxidation of toluene and its derivatives to the corresponding benzoic acids. rsc.org These systems can operate under solvent-free conditions using molecular oxygen as a benign oxidant, achieving high selectivity for the benzoic acid product. rsc.org In one study, a Co@N/Co-CNT catalyst demonstrated a benzoic acid selectivity as high as 91.6% at a toluene conversion of 33.5%, a significant improvement over many existing catalysts, including those based on noble metals. rsc.org The primary active sites in these reactions are believed to be the CoN₄ species. rsc.org

Alternative methods may involve a multi-step process. For example, a production method for 3-cyanobenzoic acid involves starting with 3-cyano toluene, which is first reacted with chlorine gas to generate 3-chloromethyl cyanophenyl. google.com This intermediate is then subjected to an oxidation reaction using hydrogen peroxide in the presence of vanadyl sulfate (B86663) and sodium tungstate (B81510) catalysts to yield the final 3-cyanobenzoic acid product. google.com While effective, such multi-step syntheses can be more complex than direct catalytic oxidation.

Table 1: Comparison of Selective Oxidation Methods for Methylaromatics

| Method | Catalyst/Reagent | Oxidant | Substrate Example | Product | Key Findings | Reference |

|---|---|---|---|---|---|---|

| Catalytic Aerobic Oxidation | Co@N/Co-CNTs | O₂ | Toluene, Xylenes | Benzoic Acid, Toluic Acids | High selectivity (91.6% for benzoic acid) under solvent-free conditions. CoN₄ sites are the main active species. | rsc.org |

| Two-Step Chlorination/Oxidation | 1. Cl₂ 2. VOSO₄/Na₂WO₄ | H₂O₂ | 3-Cyano toluene | 3-Cyanobenzoic acid | Two-step process with a total yield of up to 80%. | google.com |

Radical Functionalization Strategies

Radical chemistry offers powerful tools for C-H bond functionalization, providing alternative pathways to modify the methyl group on cyanobenzoic acid precursors. These methods often proceed under mild conditions and can offer unique selectivity. Radical decarboxylative functionalization, for example, has become a prominent strategy in organic synthesis, often enabled by photoredox catalysis. sioc.ac.cn This approach uses readily available carboxylic acids as radical precursors.

While not a direct oxidation, radical-mediated reactions can be used to introduce other functional groups to the benzylic position, which could then be converted to a carboxylic acid. For instance, radical-involved paired electrochemical cascade reactions have been developed for the direct hydroxylarylation of benzylic carbons (sp³, sp², and sp). researchgate.net Such a transformation, if applied to a cyanotoluene precursor, would yield a benzyl (B1604629) alcohol derivative, which can be subsequently oxidized to the corresponding benzoic acid using standard methods. acs.org The elegance of radical functionalization lies in its potential for late-stage modification and the ability to forge C-C or C-heteroatom bonds under neutral conditions. The process often involves the generation of a carbon-centered radical which can then undergo various transformations. mdpi.com

Cyano Group Introduction and Manipulation

The introduction of the cyano group onto the aromatic ring is a cornerstone of the synthesis of this compound. Several classical and modern methodologies are employed to achieve this transformation with high regioselectivity and efficiency.

Sandmeyer-Type Cyanation Reactions

The Sandmeyer reaction is a classic and widely used method for converting an aromatic amino group into a variety of functionalities, including the cyano group. wikipedia.orgnih.gov The reaction proceeds via the formation of an aryl diazonium salt from an arylamine, which is then displaced by a nucleophile using a copper(I) salt as a catalyst or reagent. wikipedia.org For the synthesis of this compound, this reaction can be applied in two principal ways, as outlined in synthetic patents. google.com

One pathway involves starting with 3-amino-2-methylbenzoic acid. This precursor is treated with a nitrite (B80452) source (e.g., NaNO₂) under acidic conditions (e.g., HCl) to form the corresponding diazonium salt. Subsequent treatment with copper(I) cyanide (CuCN) introduces the cyano group at the 3-position, yielding this compound. google.com

Alternatively, the synthesis can begin with 3-amino-2-methyltoluene (3-amino-o-xylene). This compound undergoes the Sandmeyer cyanation to produce 3-cyano-2-methyltoluene. The final step is the oxidation of the methyl group at the 2-position to a carboxylic acid, as described in section 2.3.1. google.com The Sandmeyer reaction is valued for its reliability, though it requires careful handling of potentially unstable diazonium intermediates and the use of toxic cyanide reagents. wikipedia.orggoogle.com

Table 2: Typical Conditions for Sandmeyer Cyanation

| Starting Material | Reagents | Key Intermediate | Product | Notes | Reference |

|---|---|---|---|---|---|

| Arylamine | 1. NaNO₂, Acid (e.g., HCl) 2. CuCN | Aryl diazonium salt | Aryl nitrile | A versatile method for introducing a cyano group in place of an amino group. | wikipedia.orgnih.govorganic-chemistry.org |

| 3-Amino-2-methylbenzoic acid | 1. NaNO₂/HCl 2. CuCN | Diazonium salt of 2-methylbenzoic acid | This compound | Direct conversion of the aminobenzoic acid precursor. | google.com |

Nucleophilic Aromatic Substitution with Cyanide Sources

Nucleophilic aromatic substitution (SNAr) provides another route to introduce a cyano group by displacing a suitable leaving group, typically a halide, from an activated aromatic ring. masterorganicchemistry.comlibretexts.org For this reaction to proceed, the aromatic ring must be rendered electron-poor by the presence of strong electron-withdrawing groups (such as -NO₂ or -CN) positioned ortho or para to the leaving group. masterorganicchemistry.com

A relevant example is the synthesis of 3-cyano-benzoic acid methyl ester from 3-bromo-benzoic acid methyl ester. In this transformation, the bromo substituent is displaced by a cyanide source, such as cuprous cyanide, often in a polar aprotic solvent like DMF. google.com The ester group, being moderately electron-withdrawing, facilitates the reaction. To synthesize this compound via this route, a precursor such as 3-halo-2-methylbenzoic acid (or its ester) would be required. The success of the reaction would depend on the electronic environment of the ring and the reaction conditions employed. More recent developments include photoredox-catalyzed SNAr reactions, which can proceed under milder conditions. For example, a cation radical-accelerated nucleophilic aromatic substitution (CRA-SNAr) has been described for the cyanation of alkoxy arenes using an acridinium (B8443388) photoredox catalyst and acetone (B3395972) cyanohydrin as the cyanide source. nsf.gov

Regioselective Cyanation Methodologies

Modern synthetic chemistry has seen the development of powerful regioselective cyanation methods, often relying on transition-metal catalysis to achieve C-H bond activation. These strategies offer the potential to install a cyano group at a specific position on an aromatic ring, bypassing the need for pre-functionalized substrates like anilines or halides.

Palladium-catalyzed reactions, in particular, have been developed for the regioselective cyanation of arenes. rsc.orgelectronicsandbooks.com One approach employs a directing group tethered to the substrate to guide the catalyst to a specific C-H bond. For instance, a protocol for the para-cyanation of toluene derivatives utilizes a specialized directing template in the presence of a palladium catalyst and CuCN as the cyanating agent. rsc.org While this specific example targets the para position, the underlying principle of directed C-H functionalization could be adapted to target other positions, such as the meta position relevant to this compound, by designing an appropriate directing group. These advanced methods provide high selectivity and functional group tolerance, representing the cutting edge of arene functionalization. rsc.orgelectronicsandbooks.com

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Methylbenzonitrile |

| Toluene |

| Benzoic Acid |

| Xylenes |

| Toluic Acids |

| 3-Cyano toluene |

| 3-Chloromethyl cyanophenyl |

| Hydrogen peroxide |

| Vanadyl sulfate |

| Sodium tungstate |

| Methyl aryl ketones |

| Benzyl alcohols |

| 1,3-Dinitrobenzene |

| 3-Amino-2-methylbenzoic acid |

| Sodium nitrite |

| Copper(I) cyanide |

| 3-Amino-2-methyltoluene |

| 3-Bromo-benzoic acid methyl ester |

| 3-Cyano-benzoic acid methyl ester |

| Cuprous cyanide |

| Acetone cyanohydrin |

Spectroscopic and Structural Elucidation of 3 Cyano 2 Methylbenzoic Acid and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure and bonding within 3-Cyano-2-methylbenzoic acid and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons, the methyl protons, and the acidic proton of the carboxylic acid group. The aromatic protons would likely appear as a multiplet in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effects of the benzene (B151609) ring and its electron-withdrawing substituents. The methyl group protons would give rise to a singlet in the upfield region, anticipated around 2.4-2.6 ppm. The acidic proton of the carboxylic acid group is expected to produce a broad singlet at a significantly downfield chemical shift, often above 10 ppm, which is also exchangeable with deuterium (B1214612) oxide (D₂O).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct peaks are expected for the carboxylic acid carbon, the aromatic carbons, the nitrile carbon, and the methyl carbon. The carbonyl carbon of the carboxylic acid is typically observed in the range of 165-185 ppm. The aromatic carbons would resonate between 120 and 140 ppm, with the carbon attached to the carboxyl group and the cyano group appearing at the lower field end of this range. The carbon of the cyano group is expected around 115-125 ppm. The methyl carbon, being the most shielded, would appear at the highest field, typically between 15 and 25 ppm.

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | >10 | Broad Singlet | -COOH |

| ¹H | 7.0 - 8.5 | Multiplet | Aromatic-H |

| ¹H | 2.4 - 2.6 | Singlet | -CH₃ |

| ¹³C | 165 - 185 | Singlet | -COOH |

| ¹³C | 120 - 140 | Multiple Singlets | Aromatic-C |

| ¹³C | 115 - 125 | Singlet | -CN |

| ¹³C | 15 - 25 | Singlet | -CH₃ |

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting the vibrations of its bonds. The IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad peak from approximately 2500 to 3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid, which is broadened due to hydrogen bonding. docbrown.info The C=O stretching vibration of the carboxylic acid would appear as a strong, sharp peak around 1700-1725 cm⁻¹. docbrown.info The presence of the cyano group (C≡N) would be confirmed by a sharp, medium-intensity absorption band in the range of 2220-2260 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic ring would appear in the 1450-1600 cm⁻¹ region. docbrown.info The C-H bending vibrations of the methyl group would also be observable.

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong, Sharp |

| Nitrile | C≡N Stretch | 2220 - 2260 | Medium, Sharp |

| Aromatic Ring | C-H Stretch | >3000 | Medium |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Weak |

| Methyl Group | C-H Bends | ~1375, ~1450 | Medium |

Mass spectrometry (MS) is a technique used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern. For this compound (C₉H₇NO₂), the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (161.16 g/mol ). nih.gov High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Common fragmentation pathways for benzoic acid derivatives often involve the loss of the hydroxyl group (-OH, M-17) or the entire carboxyl group (-COOH, M-45). The fragmentation of this compound would likely show a prominent peak at m/z 144, corresponding to the loss of the hydroxyl radical. Another significant fragment could be observed at m/z 116, resulting from the loss of the carboxyl group. Further fragmentation of the aromatic ring would lead to smaller charged species.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Neutral Loss |

| 161 | [C₉H₇NO₂]⁺ (Molecular Ion) | - |

| 144 | [C₉H₆NO]⁺ | •OH |

| 116 | [C₈H₆N]⁺ | •COOH |

Elemental analysis is a crucial technique for determining the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. For this compound, with a molecular formula of C₉H₇NO₂, the theoretical elemental composition is approximately 67.08% Carbon, 4.38% Hydrogen, and 8.69% Nitrogen. Experimental results from elemental analysis should closely match these calculated values to verify the purity and empirical formula of the synthesized compound.

Interactive Data Table: Elemental Composition of this compound

| Element | Symbol | Theoretical Percentage (%) |

| Carbon | C | 67.08 |

| Hydrogen | H | 4.38 |

| Nitrogen | N | 8.69 |

| Oxygen | O | 19.85 |

Solid-State Structural Analysis

While spectroscopic methods provide information about the connectivity of atoms, solid-state analysis reveals the three-dimensional arrangement of molecules in a crystal.

Single crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a crystalline compound. cam.ac.uk This technique provides accurate bond lengths, bond angles, and torsion angles, as well as information about the packing of molecules in the crystal lattice, including intermolecular interactions like hydrogen bonding.

For this compound, a successful single crystal X-ray diffraction analysis would reveal the planarity of the benzene ring and the orientation of the carboxylic acid and cyano substituents. It is expected that in the solid state, the carboxylic acid groups would form hydrogen-bonded dimers, a common structural motif for carboxylic acids. The analysis would also precisely determine the C-C bond lengths within the aromatic ring, the C-C and C-O bond lengths of the carboxylic acid group, the C-C and C≡N bond lengths of the cyano and methyl groups, and all associated angles. This data is invaluable for understanding the molecule's conformation and the nature of its intermolecular interactions.

Powder X-Ray Diffraction for Polymorphism and Phase Identification

Powder X-ray Diffraction (PXRD) is a fundamental and powerful analytical technique for the characterization of crystalline solids. researchgate.netncl.ac.uk It is particularly crucial in pharmaceutical and materials science for identifying different crystalline phases, known as polymorphs, of a single chemical compound. rigaku.comnih.gov Polymorphism refers to the ability of a substance to exist in two or more crystalline forms that have different arrangements of molecules in the crystal lattice. rigaku.com These differences can significantly impact a compound's physicochemical properties, including solubility, stability, and bioavailability. researchgate.net

The PXRD technique works by irradiating a powdered sample with monochromatic X-rays and measuring the scattered intensity as a function of the scattering angle (2θ). americanpharmaceuticalreview.com Each crystalline phase produces a unique diffraction pattern, characterized by a specific set of peak positions (angles) and relative intensities. researchgate.netmalvernpanalytical.com This pattern serves as a distinct "fingerprint" for that particular solid-state form. americanpharmaceuticalreview.com

For this compound, PXRD would be the primary tool to:

Phase Identification: The experimental PXRD pattern of a synthesized batch of this compound can be compared against a reference pattern from a database or a calculated pattern from single-crystal X-ray diffraction data to confirm its identity and purity. ncl.ac.uknih.gov The absence of peaks from starting materials or the presence of unexpected peaks could indicate impurities or the formation of a different phase. ccp14.ac.uk

Polymorph Screening: A polymorphism screen for this compound would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, evaporation rates) and analyzing each resulting solid sample by PXRD. mdpi.com The appearance of different diffraction patterns under different conditions would confirm the existence of multiple polymorphs. researchgate.net

Quantitative Analysis: PXRD can also be used to quantify the amount of each polymorph in a mixed-phase sample. This is achieved by analyzing the relative intensities of unique, non-overlapping peaks corresponding to each crystalline form. americanpharmaceuticalreview.com

A typical representation of PXRD data for a crystalline compound is shown in the table below. The identity of a specific polymorph of this compound would be established if its experimental diffraction peaks match a known reference standard in both position (within a tolerance of approximately ±0.2° 2θ) and relative intensity. americanpharmaceuticalreview.comunits.it

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 12.5 | 7.08 | 85 |

| 15.2 | 5.83 | 100 |

| 18.8 | 4.72 | 60 |

| 22.1 | 4.02 | 45 |

| 25.1 | 3.55 | 70 |

| 28.4 | 3.14 | 55 |

| This table is for illustrative purposes only and does not represent experimental data for this compound. |

Variable-temperature PXRD (VT-PXRD) is an advanced application of this technique that can be used to study thermally induced phase transitions between polymorphs or solvates. americanpharmaceuticalreview.comunits.it By heating a sample of this compound on the sample stage, one could monitor changes in the diffraction pattern in real-time to identify transition temperatures and characterize the resulting crystalline forms. americanpharmaceuticalreview.com

Crystal Engineering and Supramolecular Chemistry

Design and Synthesis of Cocrystals and Molecular Salts involving this compound (or related benzoic acid derivatives)

Crystal engineering is the design and synthesis of functional solid-state structures through the control of intermolecular interactions. japtronline.com A primary strategy within this field is the formation of multicomponent crystals, such as cocrystals and molecular salts, to modify the physicochemical properties of a target molecule without altering its covalent structure.

Design Principles: The design of cocrystals involving this compound relies on the principles of supramolecular chemistry, particularly the use of robust and predictable non-covalent interactions known as supramolecular synthons. japtronline.comrsc.org Given the functional groups present in this compound—a carboxylic acid and a cyano group—several key synthons can be anticipated:

Carboxylic Acid Homosynthon: The carboxylic acid group can form a highly stable, centrosymmetric dimer with another molecule of itself via a pair of O-H···O hydrogen bonds. This is one of the most common and reliable synthons in crystal engineering.

Carboxylic Acid-Pyridine Heterosynthon: A frequently exploited interaction is the O-H···N hydrogen bond between a carboxylic acid and a nitrogen atom on a heterocyclic ring, such as pyridine (B92270) or pyrazine. dergipark.org.tr This is a strong and directional interaction that reliably brings the two different components together.

Interactions with the Cyano Group: The cyano group is a versatile hydrogen bond acceptor and can participate in weaker C-H···N or O-H···N interactions. nih.govrsc.org

Based on these principles, cocrystals of this compound could be designed by selecting coformers that contain complementary functional groups, such as pyridines, amides (e.g., isonicotinamide), or other molecules with strong hydrogen bond donor or acceptor sites. dergipark.org.tr The formation of a molecular salt versus a cocrystal depends on the difference in pKa between the acid (this compound) and the basic coformer. A large ΔpKa (typically > 3) often leads to proton transfer and the formation of a molecular salt.

Synthesis Methods: Several established methods can be employed for the synthesis of cocrystals and molecular salts: nih.gov

Solution Crystallization: Stoichiometric amounts of this compound and a chosen coformer are dissolved in a suitable solvent. Slow evaporation of the solvent allows the multicomponent crystal to form. dergipark.org.trnih.gov

Grinding: Solid-state grinding of the two components, sometimes with a catalytic amount of liquid (liquid-assisted grinding), can induce cocrystal formation by mechanical force.

Slurry Crystallization: The components are stirred in a solvent in which they are sparingly soluble. The system eventually equilibrates to the most thermodynamically stable solid phase, which is often the cocrystal. nih.gov

Role of Intermolecular Interactions (e.g., hydrogen bonding, π-stacking) in Crystal Packing

The solid-state structure of this compound and its derivatives is dictated by a hierarchy of intermolecular interactions that guide the assembly of molecules into a stable, three-dimensional lattice.

Hydrogen Bonding: Hydrogen bonding is the most significant directional interaction in controlling the crystal packing of benzoic acid derivatives. japtronline.comrsc.org For this compound, the primary hydrogen bonding motifs are expected to involve the carboxylic acid group, which can act as both a hydrogen bond donor (the -OH proton) and acceptor (the C=O oxygen). rsc.org This leads to the formation of the robust carboxylic acid dimer synthon mentioned previously, which is a common feature in the crystal structures of countless carboxylic acids. In cocrystals, strong O-H···N or O-H···O hydrogen bonds between the acid and the coformer will be the primary interactions defining the supramolecular architecture. dergipark.org.trnih.gov The cyano group can also act as a hydrogen bond acceptor, though these interactions are generally weaker than those involving the carboxylic acid. nih.gov

A combination of strong, directional hydrogen bonds and weaker, less directional forces like π-stacking and van der Waals interactions collectively determines the final crystal packing arrangement. researchgate.net

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. researchgate.net The analysis is based on partitioning the crystal electron density into molecular fragments. The Hirshfeld surface of a molecule is defined as the region where the contribution to the electron density from that molecule is equal to the contribution from all other molecules in the crystal.

This surface can be mapped with various properties, most commonly dnorm, which is a normalized contact distance. The dnorm map uses a red-white-blue color scale:

Red spots: Indicate contacts that are shorter than the van der Waals radii, representing close intermolecular interactions like strong hydrogen bonds.

White areas: Represent contacts approximately equal to the van der Waals radii.

Blue areas: Indicate contacts longer than the van der Waals radii.

By analyzing these surfaces, one can gain immediate visual insight into the nature and location of significant intermolecular contacts. nih.gov Furthermore, the analysis can be broken down into a 2D "fingerprint plot," which summarizes all the interactions by plotting the distance from the surface to the nearest nucleus inside (di) against the distance to the nearest nucleus outside (de). researchgate.net This plot allows for the quantitative decomposition of the Hirshfeld surface into contributions from different types of atomic contacts. For this compound, this would provide precise percentages for interactions such as O···H, N···H, C···H, H···H, and C···C (representing π-stacking), offering a detailed understanding of the forces governing the crystal packing. researchgate.netnih.gov

| Interaction Type | Typical Appearance on Fingerprint Plot | Interpretation |

| O···H / N···H | Sharp, distinct spikes at low di and de values | Strong, directional hydrogen bonds |

| H···H | Large, diffuse region in the center of the plot | General van der Waals contacts |

| C···H | "Wing-like" features on the sides of the plot | C-H···π interactions or other weak contacts |

| C···C | Points at high di and de values | π-π stacking interactions |

| This table describes the general interpretation of Hirshfeld surface fingerprint plots. |

Polymorphism Studies of this compound

Polymorphism is a prevalent phenomenon in organic molecules, particularly those like benzoic acid derivatives that can form various stable hydrogen-bonding networks. mdpi.comresearchgate.net Different polymorphs of a compound can arise from crystallization under different thermodynamic or kinetic conditions. researchgate.netmdpi.com

A comprehensive polymorphism study of this compound would involve a systematic screening process to identify as many crystalline forms as possible. This typically includes:

Crystallization Experiments: Attempting crystallization from a wide range of solvents with different polarities, at various temperatures and saturation levels.

Thermal Methods: Using techniques like differential scanning calorimetry (DSC) to identify phase transitions, melting points, and the relative thermodynamic stability of different forms. researchgate.netresearchgate.net For example, an endothermic event prior to melting could indicate a solid-solid phase transition from one polymorph to another.

Spectroscopic and Diffraction Analysis: Characterizing the solid forms obtained from each experiment using techniques such as Powder X-ray Diffraction (PXRD), infrared (IR) spectroscopy, and Raman spectroscopy. Each polymorph will exhibit a unique PXRD pattern and may show distinct differences in vibrational spectra due to the different molecular environments and intermolecular interactions in the crystal lattice. researchgate.net

While the potential for polymorphism in this compound is high due to its functional groups, specific experimental studies detailing its different crystalline forms are not prominently available in the surveyed literature. Such studies would be essential for understanding its solid-state behavior and ensuring the reproducibility of its physical properties for any potential application.

Theoretical and Computational Chemistry Studies of 3 Cyano 2 Methylbenzoic Acid

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and electronic distribution. These calculations are based on the principles of quantum mechanics.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying molecules of the size of 3-Cyano-2-methylbenzoic acid. vjst.vn The primary application of DFT in this context is to determine the most stable three-dimensional arrangement of atoms, a process known as geometry optimization.

In a typical DFT study, the molecular structure of a compound like benzoic acid is fully optimized using a specific combination of a functional and a basis set. vjst.vn For instance, the hybrid functional B3LYP (Becke's three-parameter exchange functional combined with the Lee-Yang-Parr correlation functional) paired with a basis set like 6-311++G(2d,p) is a common choice for such calculations. vjst.vnvjst.vn This process minimizes the energy of the molecule to predict its equilibrium geometry, including bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, DFT calculations can provide the total electronic energy, which is crucial for comparing the relative stability of different isomers or conformers. For substituted benzoic acids, DFT calculations have been successfully used to study the effects of different functional groups on the acidity and reactivity of the molecule. nih.gov Time-dependent DFT (TD-DFT) can also be employed to calculate electronic properties like excitation energies and to simulate UV-Vis spectra. vjst.vn

Table 1: Example of DFT Functionals and Basis Sets Used in a Study of Benzoic Acid

| Component | Method/Basis Set | Application |

| Functional | B3LYP | Geometry Optimization, Vibrational Frequencies |

| Basis Set | 6-311++G(2d,p) | Describes the atomic orbitals used in the calculation |

| Method | TD-DFT | Calculation of UV-Vis spectra and electronic properties |

This table illustrates a typical computational setup used for benzoic acid, which would be applicable for studying this compound. vjst.vn

Ab initio methods are another class of quantum mechanical calculations that are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, they can offer higher accuracy for certain properties.

A study on 4-substituted benzoic acids utilized ab initio (STO-3G) molecular orbital calculations to develop theoretical scales for understanding substituent effects. cdnsciencepub.comcdnsciencepub.com These calculations were used to derive theoretical field (TF) and resonance (TR) substituent scales. cdnsciencepub.comcdnsciencepub.com The study found that the field effect is primarily due to the direct electrostatic interaction between the substituent and the carboxylic acid group, but also includes significant contributions from the field-induced polarization of the phenyl ring's π electron system. cdnsciencepub.comcdnsciencepub.com Such an approach could be applied to this compound to quantify the electronic influence of the cyano and methyl groups on the carboxylic acid function and the aromatic ring.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations extend beyond static electronic structure to explore the dynamic behavior of molecules and their interactions with each other.

Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through rotation about single bonds. For this compound, key conformational questions involve the orientation of the carboxylic acid group and the cyano group relative to the benzene (B151609) ring.

The carboxylic acid group can be twisted out of the plane of the benzene ring, and the degree of this torsion affects the molecule's conjugation and steric interactions. The presence of a methyl group at the ortho position (position 2) can introduce steric hindrance that influences the preferred orientation of the adjacent carboxylic acid group. Theoretical calculations can map the potential energy surface as a function of the relevant dihedral angles to identify the lowest energy (most stable) conformers. In studies of other ortho-substituted benzoic acids, DFT has been used to investigate all possible conformations and the influence of intramolecular hydrogen bonds on stability. rsc.org

This compound can engage in various intermolecular interactions, which are critical for determining its physical properties in the solid state (e.g., crystal packing) and in solution. The primary interactions include hydrogen bonding via the carboxylic acid group and dipole-dipole interactions involving the polar cyano group.

Carboxylic acids are well-known to form strong hydrogen-bonded dimers. vjst.vn Computational studies on the benzoic acid dimer, for example, have used DFT to optimize the dimer structure and analyze the intermolecular hydrogen bonds. vjst.vnvjst.vn The interaction energy can be calculated by comparing the energy of the dimer to the sum of the energies of two isolated monomers. The cyano group is also known to participate in various noncovalent interactions. mdpi.com Its versatility allows it to form interactions through π-hole bonding, where the positive electrostatic potential on the exterior of the cyano carbon atom attracts a nucleophile. mdpi.com Computational analysis of co-crystals involving cyanopyridine and bromobenzoic acid has been used to explore these intermolecular forces quantitatively. researchgate.net

Prediction of Chemical Reactivity and Reaction Pathways

Computational chemistry offers valuable insights into the chemical reactivity of molecules. By analyzing the electronic structure, one can predict which sites of a molecule are most likely to be involved in a chemical reaction.

Several DFT-based descriptors are used to predict reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a small gap suggests high reactivity. nih.gov

The Molecular Electrostatic Potential (MEP) surface is another powerful tool. It maps the electrostatic potential onto the electron density surface of the molecule, visually identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. vjst.vnnih.gov For this compound, the MEP would likely show a negative potential around the oxygen atoms of the carboxyl group and the nitrogen of the cyano group, indicating sites susceptible to electrophilic attack. A positive potential would be expected on the carboxylic acid hydrogen, highlighting its acidity.

Furthermore, conceptual DFT provides reactivity indices such as chemical potential, softness, and the Fukui function. nih.gov These indices have been used to study the effect of substituents on the acidity of benzoic acids. nih.gov For instance, electron-withdrawing groups like the cyano group are generally found to increase the acidity of benzoic acid. nih.gov

Transition State Analysis for Reaction Mechanism Elucidation

In the realm of computational chemistry, transition state analysis stands as a powerful tool for elucidating the mechanisms of chemical reactions. For a molecule like this compound, this analysis would involve mapping the potential energy surface for a given reaction, for instance, its esterification or decarboxylation. Theoretical calculations, often employing Density Functional Theory (DFT) or ab initio methods, are utilized to locate the geometry of the transition state—the highest point on the minimum energy path connecting reactants and products.

The characterization of a transition state is confirmed by vibrational frequency analysis, where the transition state structure exhibits exactly one imaginary frequency corresponding to the motion along the reaction coordinate. This imaginary frequency represents the vibrational mode that leads to the breaking and forming of bonds during the chemical transformation. The energy of this transition state, relative to the reactants, determines the activation energy of the reaction, a critical factor in understanding reaction kinetics. While specific studies on the transition state analysis of this compound are not abundant in the literature, the principles are well-established through studies on related benzoic acid derivatives. These studies provide a framework for predicting the reaction pathways and understanding the influence of the cyano and methyl substituents on the activation barriers of various reactions.

Reactivity Indices and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of chemical species. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting molecules. pku.edu.cnyoutube.comnih.govyoutube.com For this compound, the energies and spatial distributions of its HOMO and LUMO are crucial in determining its electrophilic and nucleophilic behavior.

The HOMO, being the orbital with the highest energy containing electrons, is associated with the molecule's ability to donate electrons, thus indicating its nucleophilicity. youtube.comyoutube.com Conversely, the LUMO, the lowest energy orbital devoid of electrons, signifies the molecule's capacity to accept electrons, which relates to its electrophilicity. youtube.comyoutube.com The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity.

Computational methods can be employed to calculate these orbital energies and visualize their distribution. For this compound, the electron-withdrawing nature of the cyano group and the electron-donating nature of the methyl group, along with their positions on the benzene ring, will significantly influence the energies and localizations of the HOMO and LUMO. This, in turn, dictates the regioselectivity and reactivity of the molecule in various chemical reactions.

| Parameter | Description | Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | A higher HOMO energy suggests stronger nucleophilicity. The interplay of the electron-donating methyl group and the electron-withdrawing cyano group will modulate this value. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | A lower LUMO energy indicates greater electrophilicity. The cyano group is expected to lower the LUMO energy, making the molecule more susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap implies higher reactivity and easier electronic excitation. The substituents' effects on this gap are a key area of computational study. |

Structure-Property Relationships

Correlation of Electronic Structure with Spectroscopic Signatures

The electronic structure of this compound is directly correlated with its spectroscopic signatures, such as those observed in infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectroscopy. Computational quantum chemical calculations, like DFT, are instrumental in predicting and interpreting these spectra. rasayanjournal.co.inresearchgate.netmdpi.comresearchgate.netnih.gov

Vibrational spectroscopy (IR and Raman) probes the vibrational modes of the molecule. The frequencies of these modes are determined by the bond strengths and the masses of the constituent atoms. For this compound, characteristic vibrational frequencies can be assigned to specific functional groups. For instance, the stretching vibration of the nitrile (C≡N) group is expected to appear in a distinct region of the IR and Raman spectra. rasayanjournal.co.in Similarly, the carbonyl (C=O) and hydroxyl (O-H) stretches of the carboxylic acid group will have characteristic absorption bands. rasayanjournal.co.in The positions of these bands can be influenced by the electronic effects of the substituents and by intermolecular interactions such as hydrogen bonding. Theoretical calculations can predict these vibrational frequencies with a good degree of accuracy, aiding in the assignment of experimental spectra. rasayanjournal.co.inresearchgate.netresearchgate.net

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption of UV-Vis light promotes electrons from occupied molecular orbitals to unoccupied ones, primarily the HOMO to LUMO transition. The energy of this transition is related to the HOMO-LUMO gap. The substituents on the benzene ring can cause shifts in the absorption maxima (λmax) compared to unsubstituted benzoic acid, which can be rationalized by their effect on the electronic structure.

| Spectroscopic Technique | Probed Property | Expected Signatures for this compound |

| Infrared (IR) Spectroscopy | Molecular vibrations | Characteristic peaks for C≡N stretch, C=O stretch, O-H stretch, and aromatic C-H stretches. rasayanjournal.co.in |

| Raman Spectroscopy | Molecular vibrations | Complementary to IR, with strong signals expected for symmetric vibrations and the C≡N bond. rasayanjournal.co.in |

| UV-Visible Spectroscopy | Electronic transitions | Absorption bands corresponding to π-π* transitions of the aromatic system, influenced by the cyano and methyl groups. |

Quantitative Structure-Activity Relationships (QSAR) in Academic Contexts (e.g., Hammett equation principles for benzoic acid derivatives)

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. In an academic context, the Hammett equation is a classic example of a linear free-energy relationship used to quantify the effect of substituents on the reactivity of aromatic compounds. researchgate.net

The Hammett equation is given by: log(K/K₀) = σρ

Where K is the equilibrium constant for a reaction of a substituted aromatic compound, K₀ is the equilibrium constant for the unsubstituted compound, σ is the substituent constant that depends only on the nature and position of the substituent, and ρ is the reaction constant that depends on the nature of the reaction but not on the substituent.

| Substituent | Position | Electronic Effect | Expected Influence on Acidity |

| Cyano (-CN) | meta | Electron-withdrawing | Increases acidity (lowers pKa) |

| Methyl (-CH₃) | ortho | Electron-donating (inductive) | Decreases acidity (raises pKa), but steric effects can be significant. |

Synthesis and Characterization of Derivatives and Analogues of 3 Cyano 2 Methylbenzoic Acid

Modification of the Carboxylic Acid Group (e.g., esters, amides, anhydrides)

The carboxylic acid group is a primary site for derivatization, readily converted into esters, amides, and anhydrides through established synthetic protocols.

Esters: Esterification of 3-cyano-2-methylbenzoic acid can be achieved through several standard methods. One common approach involves the reaction of the carboxylic acid with an alcohol, such as methanol, in the presence of an acid catalyst or a coupling agent. Alternatively, the acid can be converted to a more reactive acyl chloride using reagents like oxalyl chloride or thionyl chloride, which then readily reacts with an alcohol to form the corresponding ester. google.com Another method involves the reaction of an alkali metal salt of the benzoic acid with an alkyl halide. google.com

Amides: Amide synthesis can be accomplished by reacting the carboxylic acid with an amine using a coupling agent or by first converting the acid to its acyl chloride. A more direct method involves the reaction of esters with alkali metal amidoboranes, which can produce primary or secondary amides efficiently at room temperature. nih.gov

Anhydrides: Symmetrical anhydrides of this compound can be prepared through the dehydration or coupling of two molecules of the carboxylic acid. This is often accomplished using powerful dehydrating agents or mixed reagent systems, such as triphenylphosphine (B44618) combined with trichloroisocyanuric acid, which facilitate the formation of the anhydride (B1165640) bond under mild conditions. researchgate.net Aromatic carboxylic acid anhydrides are traditionally synthesized by reacting an acylating agent, like an acyl chloride, with a sodium salt of the carboxylic acid. researchgate.net

Table 1: Synthesis of Carboxylic Acid Derivatives

| Derivative Type | General Reagents | Reaction Conditions |

|---|---|---|

| Esters | Alcohol (e.g., Methanol), Acid Catalyst or Thionyl Chloride | Varies (e.g., Reflux) |

| Amides | Amine, Coupling Agents or Acyl Chloride Intermediate | Varies (e.g., Room Temp) |

| Anhydrides | Dehydrating Agents (e.g., PPh3/TCCA) | Mild (e.g., Room Temp) |

Modification of the Cyano Group (e.g., tetrazoles, amidines)

The cyano (nitrile) group is a valuable functional handle for constructing nitrogen-containing heterocycles and functional groups like tetrazoles and amidines.

Tetrazoles: The most direct method for synthesizing 5-substituted-1H-tetrazoles from nitriles is the [3+2] cycloaddition reaction with an azide (B81097) source. nih.govresearchgate.netajgreenchem.com This reaction is typically performed by heating the nitrile with sodium azide in a suitable solvent like DMF, often with an additive such as ammonium (B1175870) chloride. chalcogen.ro The use of catalysts can facilitate this transformation under milder conditions. ajgreenchem.com This conversion is significant as the tetrazole ring is often used as a bioisostere for a carboxylic acid group in medicinal chemistry. chalcogen.ro

Amidines: The Pinner reaction is a classical and widely used method for converting nitriles into amidines. google.com This two-step process begins with the treatment of the nitrile with an alcohol and hydrogen chloride to form an imidate salt (Pinner salt). This intermediate is then reacted with an amine to yield the desired amidine. researchgate.net Other modern methods include the use of trihaloethanol-derived imidates, which react under mild conditions, and various metal-catalyzed processes. organic-chemistry.org

Table 2: Synthesis of Cyano Group Derivatives

| Derivative Type | General Reagents | Key Intermediate |

|---|---|---|

| Tetrazoles | Sodium Azide (NaN3), NH4Cl, DMF | Azide/Nitrile Adduct |

| Amidines | Alcohol, HCl; then Amine | Imidate (Pinner Salt) |

Modifications on the Methyl Group (e.g., halides, alcohols, aldehydes)

The benzylic methyl group on the this compound core is susceptible to oxidation and halogenation, providing access to further derivatives.

Oxidation to Alcohols, Aldehydes, and Carboxylic Acids: The selective oxidation of aromatic methyl groups is a fundamental transformation. rsc.org Depending on the reagents and conditions, the methyl group can be oxidized to a primary alcohol, an aldehyde, or a carboxylic acid. Strong oxidizing agents like potassium permanganate (B83412) or nitric acid are commonly used to convert a methyl group directly to a carboxylic acid. google.comwikipedia.org Milder, more controlled conditions are required to stop the oxidation at the alcohol or aldehyde stage. For instance, metal-free catalytic systems using molecular oxygen have been developed for the selective oxidation of methyl aromatic hydrocarbons. rsc.org The presence of electron-withdrawing groups, such as the cyano and carboxyl groups on the ring, can make the oxidation of the methyl group more difficult compared to electron-rich toluenes. google.com

Benzylic Halogenation: Free-radical halogenation at the benzylic position can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light). This reaction would convert the methyl group into a bromomethyl group, a versatile intermediate for subsequent nucleophilic substitution reactions to introduce alcohols, ethers, and other functional groups.

Aromatic Ring Functionalization and Derivatization

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution, with the position of substitution being directed by the existing groups.

Halogenation, Nitration, Sulfonation Studies

In electrophilic aromatic substitution, the reactivity and orientation of the incoming electrophile are governed by the substituents on the ring. study.com For this compound, the carboxylic acid and cyano groups are electron-withdrawing and meta-directing, while the methyl group is electron-donating and ortho-, para-directing. oneonta.edulkouniv.ac.in

Nitration: This reaction is typically performed with a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. ma.edumasterorganicchemistry.com The directing effects of the substituents on this compound would guide the incoming nitro group. The -COOH and -CN groups deactivate the ring and direct incoming electrophiles to the meta positions (C5), while the -CH₃ group activates the ring and directs to ortho and para positions (C4 and C6). The interplay of these effects will determine the final regiochemical outcome.

Sulfonation: Aromatic sulfonation is achieved using fuming sulfuric acid (H₂SO₄ with dissolved SO₃). masterorganicchemistry.com The electrophile is typically SO₃ or HSO₃⁺. Similar to nitration, the position of sulfonation will be determined by the combined directing effects of the existing substituents.

Halogenation: Direct halogenation (e.g., bromination or chlorination) of the aromatic ring requires a Lewis acid catalyst, such as FeBr₃ or AlCl₃. msu.edu The regioselectivity is again controlled by the existing functional groups.

Coupling Reactions (e.g., Suzuki-Miyaura coupling with related compounds)

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-carbon bonds. libretexts.orgyoutube.com To utilize this reaction, a halogenated derivative of this compound is required. For example, a bromo-substituted derivative could be coupled with a variety of organoboron compounds (boronic acids or esters) in the presence of a palladium catalyst and a base. libretexts.org This reaction is highly versatile for creating biaryl structures or introducing alkyl, alkenyl, or alkynyl groups onto the aromatic core. youtube.com

The catalytic cycle for the Suzuki coupling involves three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide. libretexts.org

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex. youtube.com

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst. libretexts.org

Synthesis of Heterocyclic Compounds Incorporating the Benzoic Acid Core (e.g., chromones, pyridones)

The structural framework of this compound is a precursor for synthesizing more complex heterocyclic systems.

Pyridones: 3-Cyano-2-pyridone derivatives are an important class of heterocycles. mdpi.comekb.eg While not typically synthesized directly from this compound, they are often constructed using building blocks that share the cyano-functionalized pattern. For example, a common synthesis involves the condensation of a 1,3-dicarbonyl compound like acetylacetone (B45752) with cyanoacetamide in the presence of a base. mdpi.comsciforum.net More recent methods have been developed for the efficient assembly of 3-cyano-2-pyridones from the cycloaddition of ynones and 2-cyanoacetamide. mdpi.com These pyridone structures can then be further modified to create fused heterocyclic systems. researchgate.net

Chromones: The chromone (B188151) (1-benzopyran-4-one) scaffold is present in many pharmacologically active compounds. asianpubs.org The synthesis of chromones often involves the cyclization of ortho-hydroxyaryl ketones. ijrpc.com While a direct conversion from this compound is not standard, derivatives could be elaborated into suitable precursors. For instance, if the methyl group were oxidized and the cyano group hydrolyzed and replaced with a hydroxyl group, the resulting salicylic (B10762653) acid derivative could serve as a starting point for chromone synthesis. General methods for chromone synthesis include the Baker–Venkataraman rearrangement and Claisen ester condensation, followed by acid-catalyzed cyclization. ijrpc.com

Advanced Applications of 3 Cyano 2 Methylbenzoic Acid in Materials Science and Catalysis

Precursor in Liquid Crystal Material Synthesis

The development of liquid crystal (LC) materials is crucial for display technologies and optical devices. The molecular shape and electronic properties of a compound are critical for it to exhibit liquid crystalline phases. Benzoic acid derivatives are well-known building blocks for thermotropic liquid crystals, which change phase with temperature. hartleygroup.orgresearchgate.net These molecules, often described as calamitic or rod-like, can self-assemble into ordered fluid phases through processes like hydrogen bonding. hartleygroup.orgtcichemicals.com

Intermediates in Advanced Organic Building Blocks for Non-Clinical Applications (e.g., diarylmethanes for SGLT2 inhibitors as building blocks)

In the field of advanced organic synthesis, 3-Cyano-2-methylbenzoic acid and its structural analogs serve as critical starting materials for constructing complex molecular frameworks for non-clinical research purposes. One of the most significant applications is in the synthesis of diarylmethanes. These structures are the core motif in several SGLT2 (sodium-glucose cotransporter 2) inhibitors, a class of compounds investigated for their therapeutic potential. nih.govresearchgate.net

Research has demonstrated an efficient synthesis of diarylmethanes starting from substituted 2-methylbenzoic acids, such as 5-iodo-2-methylbenzoic acid. researchgate.netnih.gov The process involves a two-step sequence: a Friedel-Crafts acylation followed by a reduction. This compound is an ideal candidate for this pathway, where its carboxylic acid group is converted to an acyl chloride and then reacted with another aromatic ring in the presence of a Lewis acid like titanium tetrachloride (TiCl₄) to form a diarylketone. nih.gov This intermediate is then reduced to the final diarylmethane building block. This synthetic route is highly valued for its efficiency and use of readily available reagents under mild conditions. nih.gov

| Step | Reaction Type | Key Reagents | Intermediate/Product | Significance |

|---|---|---|---|---|

| 1 | Friedel-Crafts Acylation | Substituted 2-methylbenzoic acid, Oxalyl Chloride, Aromatic Substrate, TiCl₄ (Lewis Acid) | Diarylketone | Forms the core carbon-carbon bond between the two aromatic rings. nih.gov |

| 2 | Ketone Reduction | Diarylketone, TiCl₄/NaBH₄ or InCl₃/Al/BF₃·OEt₂ | Diarylmethane | Completes the synthesis of the key building block for SGLT2 inhibitors. nih.govnih.gov |

Applications in Materials Chemistry beyond Liquid Crystals

The reactivity of both the carboxylic acid and cyano groups in this compound makes it a versatile precursor for monomers used in polymer and materials chemistry. The distinct functional groups can be selectively modified to create bifunctional building blocks for step-growth polymerization or for grafting onto existing polymer backbones.

For example, the cyano group can be catalytically hydrogenated to an aminomethyl group, converting the original molecule into 3-aminomethyl-2-methylbenzoic acid. This new molecule possesses both an amine and a carboxylic acid group, making it an ideal AB-type monomer for the synthesis of polyamides. Similarly, hydrolysis of the cyano group under strongly acidic conditions yields 3-carboxy-2-methylbenzoic acid, a di-acid that can be used as a monomer for producing polyesters or polyamides. vulcanchem.com Such polymers are explored for applications requiring specific thermal or mechanical properties. The use of benzoic acid derivatives in multicomponent reactions for polymer synthesis further expands the potential applications in creating novel material architectures. researchgate.net

Role in Catalytic Processes or as a Component in Catalytic Systems (e.g., as an additive or ligand in organocatalysis)

In the realm of catalysis, the performance of a metal-based catalyst is heavily dependent on the ligands coordinated to the metal center. These ligands modulate the catalyst's electronic properties, stability, and steric environment. Benzoic acid derivatives, particularly those with additional donor atoms, are effective ligands in various catalytic transformations.

This compound, with its carboxylic acid and cyano functionalities, has the potential to act as a bidentate or monodentate ligand for transition metals. The carboxylate group can form a stable bond with a metal center, while the nitrogen atom of the cyano group can also coordinate. This chelation can stabilize the catalytic species and influence the outcome of the reaction. For instance, related cyano-activated benzoic acid derivatives have been used to create novel copper(II) complexes that effectively catalyze reactions like azide-alkyne cycloadditions. rsc.org Furthermore, substituted benzoic acids are often integral components in directing C-H activation and functionalization reactions, where the carboxylic acid group acts as a directing group to guide a catalyst to a specific site on the molecule. researchgate.net

Co-crystal Formation for Material Science Purposes (e.g., agrochemical co-crystals)

Co-crystals are multi-component crystalline solids where different molecules are held together in a single crystal lattice through non-covalent interactions, most commonly hydrogen bonding. researchgate.net This technique is increasingly used in materials science, particularly in the agrochemical industry, to improve the physical properties of active ingredients, such as their solubility, stability, and melting point, without altering their chemical structure. internationalscholarsjournals.com

Carboxylic acids are excellent "co-formers" because their hydroxyl and carbonyl groups are strong hydrogen bond donors and acceptors, respectively. Research has shown that benzoic acid can form co-crystals with active agrochemical compounds like the fungicide cyprodinil. internationalscholarsjournals.com this compound is an ideal candidate for this application. It can form robust hydrogen bonds between its carboxylic acid group and suitable functional groups (like pyridine (B92270) or amine moieties) on an active agrochemical molecule. The formation of such co-crystals can lead to new materials with enhanced performance and easier formulation. internationalscholarsjournals.comnih.gov The process of forming co-crystals can be achieved through various methods, including solvent evaporation and grinding.

| Component Type | Example Compound | Role | Interaction |

|---|---|---|---|

| Active Ingredient | Cyprodinil (Fungicide) | Provides agrochemical activity. | Hydrogen bonding between the carboxylic acid of the co-former and a nitrogen atom on the active ingredient. internationalscholarsjournals.com |

| Co-former | This compound | Modifies physical properties (solubility, stability). researchgate.netinternationalscholarsjournals.com |

Future Research Directions and Unresolved Challenges

Development of More Sustainable and Efficient Synthetic Routes

The industrial synthesis of cyanobenzoic acid derivatives often relies on multi-step processes that may involve harsh reagents and generate significant waste. A primary challenge is the development of greener, more atom-economical synthetic pathways. Future research should focus on several key areas:

Catalytic Systems: Exploring novel catalysts for the selective oxidation of the methyl group of a precursor like 2,3-dimethylbenzonitrile (B195845) is a promising avenue. Systems based on earth-abundant metals or even metal-free catalysts could offer more sustainable alternatives to traditional heavy metal oxidants. For instance, processes using air or hydrogen peroxide as the oxidant in the presence of catalysts like cobalt acetate (B1210297) have shown success for related compounds and could be adapted. google.comresearchgate.net

Electrochemical Synthesis: Electrocatalytic methods present an environmentally friendly approach. The electrocarboxylation of a suitable precursor using captured CO2 as a C1 building block is a particularly attractive green strategy. mdpi.com Research into optimizing electrode materials, reaction media (such as ionic liquids), and reaction conditions could lead to a highly efficient and sustainable synthesis of 3-Cyano-2-methylbenzoic acid. mdpi.com

Flow Chemistry: The transition from batch to continuous flow processes can significantly improve efficiency, safety, and scalability. Flow chemistry allows for precise control over reaction parameters, potentially increasing yields and reducing byproduct formation. princeton-acs.org Investigating the synthesis of this compound in flow reactors could lead to a more streamlined and industrially viable manufacturing process.

| Synthesis Strategy | Potential Advantages | Key Research Focus |

| Novel Catalysis | Reduced waste, use of greener oxidants (e.g., air), lower energy input. | Development of earth-abundant metal or metal-free catalysts; optimization of catalyst loading and reaction conditions. |

| Electrosynthesis | Utilization of CO2, avoidance of harsh chemical oxidants, mild reaction conditions. | Selection of efficient and stable electrode materials; use of green solvents like ionic liquids. mdpi.com |

| Flow Chemistry | Improved heat and mass transfer, enhanced safety, higher throughput, ease of scale-up. princeton-acs.org | Reactor design, optimization of residence time and temperature, integration of in-line purification. |

Exploration of Novel Reactivity Patterns and Selectivity Control

The interplay between the ortho-methyl group, the cyano group, and the carboxylic acid function in this compound dictates its reactivity. The steric hindrance from the methyl group adjacent to the carboxylic acid can influence reactions at the carboxyl group, while the electronic effects of the cyano group impact the aromatic ring's reactivity.

Future research should aim to:

Exploit Ortho-Effects: Systematically study how the 2-methyl group directs or hinders reactions. For example, investigating its influence on esterification, amidation, or the formation of acid chlorides compared to its non-methylated analogue, 3-cyanobenzoic acid.

Selective Functionalization: Develop methods for the selective transformation of either the cyano or the carboxylic acid group while the other remains intact. This would enhance the molecule's utility as a versatile building block in multi-step organic synthesis.

Ring Chemistry: Explore reactions on the aromatic ring itself, such as electrophilic or nucleophilic aromatic substitution, to understand how the existing substituents direct the regioselectivity of incoming groups.

Deeper Understanding of Structure-Function Relationships via Advanced Characterization and Computational Methods

A fundamental understanding of the molecular and electronic structure of this compound is crucial for predicting its behavior and designing new applications. While experimental data provides valuable information, computational chemistry offers a powerful complementary tool.

Advanced Spectroscopy: The use of techniques like Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, combined with computational analysis, can elucidate the nature of intermolecular interactions, such as hydrogen bonding and π–π stacking, in different solvents and in the solid state. ucl.ac.ukacs.org

Computational Modeling (DFT): Density Functional Theory (DFT) calculations can be employed to predict a wide range of properties, including optimized molecular geometry, vibrational frequencies, and electronic structure (e.g., HOMO-LUMO analysis). Such studies can also predict acidity (pKa) and analyze the effects of the substituents on the electronic charge distribution of the molecule. semanticscholar.orgresearchgate.netnih.gov For 3-acetoxy-2-methylbenzoic acid, a related compound, DFT calculations have shown good agreement with experimental X-ray data. These methods can be applied to this compound to understand how the interplay of the methyl and cyano groups influences its properties.

| Parameter | Method | Expected Insight |

| Molecular Geometry | DFT Calculations, X-ray Crystallography | Precise bond lengths, bond angles, and dihedral angles. |

| Intermolecular Interactions | FTIR, NMR Spectroscopy, MD Simulations | Identification of hydrogen bonding dimers and other self-associates in solution and solid state. ucl.ac.uk |

| Electronic Properties | DFT Calculations (NBO, HOMO-LUMO) | Understanding of intramolecular charge transfer, reactivity sites, and electronic transitions. |

| Acidity (pKa) | DFT Calculations | Prediction of dissociation constants and the electronic influence of substituents. researchgate.netnih.gov |

Expansion into Emerging Areas of Materials Science and Supramolecular Assembly

The bifunctional nature of this compound, possessing both a hydrogen bond donor/acceptor (carboxylic acid) and a metal-coordinating/hydrogen bond acceptor (cyano group), makes it an excellent candidate for constructing complex supramolecular structures.

Metal-Organic Frameworks (MOFs): A significant area of future research is the use of this compound as an organic linker in the synthesis of novel MOFs. mdpi.com The deprotonated carboxylate group can coordinate to metal ions to form the framework, while the cyano and methyl groups can modify the pore environment and functionality. The steric bulk of the methyl group could lead to MOFs with unique topologies and pore structures compared to those built from simpler linkers like 4-cyanobenzoic acid. nih.gov These materials could have applications in gas storage, separation, and heterogeneous catalysis. nih.govrsc.org

Liquid Crystals: Benzoic acid derivatives are foundational components in the design of liquid crystals. google.com The rigid core and polar functional groups of this compound could be exploited in the synthesis of new liquid crystalline materials with specific thermal and optical properties.

Crystal Engineering: The compound can be used as a model system to study how non-covalent interactions guide the formation of crystalline solids. By co-crystallizing it with other molecules, researchers can explore the formation of robust supramolecular synthons and engineer materials with desired physical properties.

Addressing Scalability and Industrial Relevance in Academic Research (e.g., for 3-cyanobenzoic acid synthesis)

While academic research often focuses on novel synthetic methods, there is a growing need to consider the industrial viability of these processes from an early stage. For compounds like this compound, which have potential as intermediates, scalability is a critical factor.

Process Optimization: Future academic studies should include a focus on optimizing reaction conditions for scale-up. This involves moving away from expensive or hazardous reagents, minimizing the use of chromatographic purification, and developing robust crystallization-based isolation procedures.